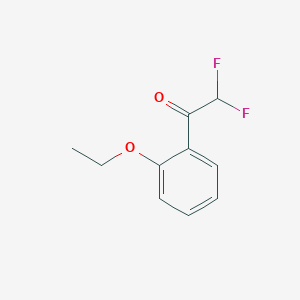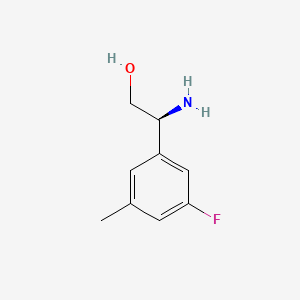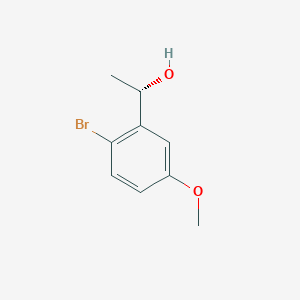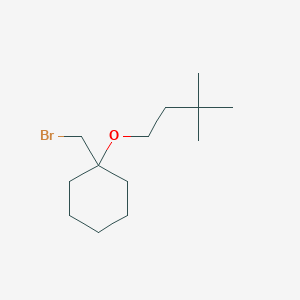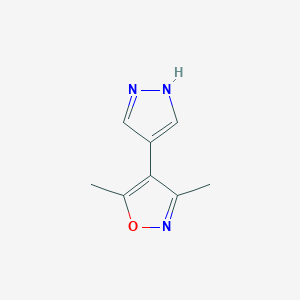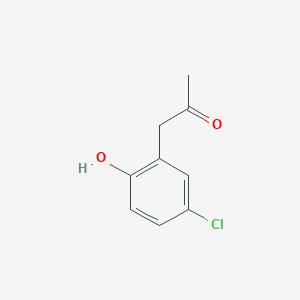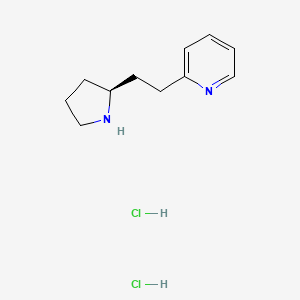
(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral compound that features a pyridine ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution or other coupling reactions.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2-(Pyrrolidin-2-yl)ethyl)pyridine: The non-chiral version of the compound.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
2-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1 |
InChI-Schlüssel |
KEYYYLMESHVIGM-IDMXKUIJSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CCC2=CC=CC=N2.Cl.Cl |
Kanonische SMILES |
C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


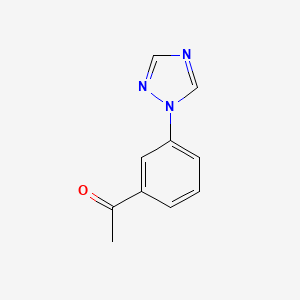
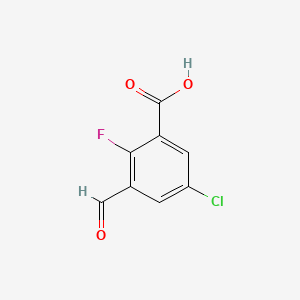

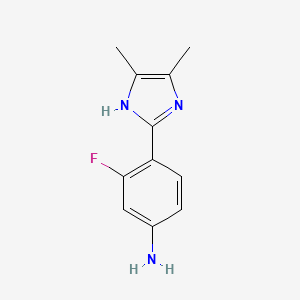
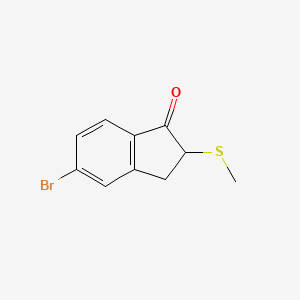
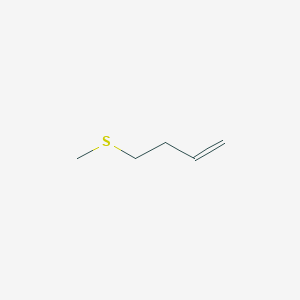
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
